2-羟基-6-甲氧基苯甲醛

描述

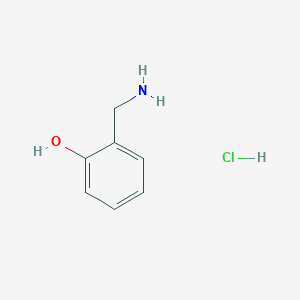

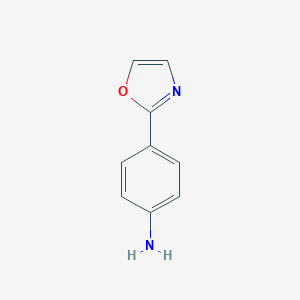

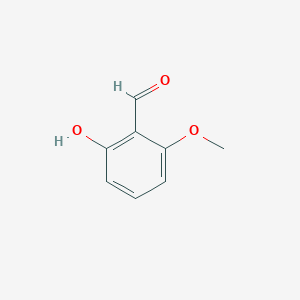

2-Hydroxy-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-methoxybenzaldehyde has been determined by X-ray diffraction technique . The compound crystallizes in the tetragonal crystal system .

Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-6-methoxybenzaldehyde have been studied . For example, it has been used in the synthesis of copper (II) complexes with the Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde .

Physical And Chemical Properties Analysis

2-Hydroxy-6-methoxybenzaldehyde has a molecular weight of 152.15 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 262.9±20.0 °C at 760 mmHg, and a flash point of 107.8±15.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

科学研究应用

食品和化妆品中的调味剂

2-羟基-6-甲氧基苯甲醛: 以其令人愉悦的香味而闻名,使其成为一种宝贵的调味成分。 它被用于各种食品和化妆品中,以赋予特定的香气,从而提升消费者的体验 .

药用特性

该化合物具有显著的药用特性,包括抗乙酰胆碱酯酶、抗酪氨酸酶和抗白血病活性。 这些特性表明其在药物中用于治疗各种健康状况的潜力 .

农业应用

由于其芳香特性,2-羟基-6-甲氧基苯甲醛可用于农业,以吸引或驱避某些昆虫,从而作为合成杀虫剂的天然替代品 .

有机合成

在有机化学中,该化合物用作合成更复杂分子的中间体。 它与其他化学实体的反应性使得能够创造出具有多种应用的各种物质 .

分析化学

2-羟基-6-甲氧基苯甲醛: 可以用作分析程序中的试剂,以识别和量化其他物质。 它与各种化学物质的特定相互作用使其成为实验室分析的有用工具 .

材料科学

安全和危害

作用机制

Target of Action

The primary targets of 2-Hydroxy-6-methoxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative stress.

Mode of Action

2-Hydroxy-6-methoxybenzaldehyde disrupts the cellular antioxidation system of fungi . The compound’s interaction with its targets destabilizes cellular redox homeostasis, leading to an increase in oxidative stress within the cell .

Biochemical Pathways

The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, affecting various biochemical pathways. This imbalance can inhibit the growth of fungi, as these organisms are highly sensitive to changes in their redox environment .

Result of Action

The result of the action of 2-Hydroxy-6-methoxybenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound induces oxidative stress within the cell, inhibiting growth and potentially leading to cell death .

生化分析

Cellular Effects

It has been observed that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability . It also appears to have an inhibitory effect on respiration .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 41-43 °C and a boiling point of 262.9ºC at 760 mmHg .

Transport and Distribution

It is known that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability .

Subcellular Localization

It is known that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability .

属性

IUPAC Name |

2-hydroxy-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJPDDVDKXHRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220262 | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

700-44-7 | |

| Record name | 2-Hydroxy-6-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic routes used to produce 2-hydroxy-6-methoxybenzaldehyde, and what key reactions are involved?

A1: 2-Hydroxy-6-methoxybenzaldehyde serves as a valuable building block in organic synthesis. [, ] Researchers have successfully synthesized this compound using different starting materials and strategies:

Q2: Can you explain the significance of the alkoxy substituent in reactions involving 2-hydroxy-6-methoxybenzaldehyde derivatives?

A2: Research indicates that the alkoxy substituent, specifically a methoxy group in the 4-position relative to the aldehyde, plays a crucial role in the reactivity of 2-hydroxy-6-methoxybenzaldehyde derivatives. For instance, in the reaction of (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol with sodium hydride (NaH) in dimethylformamide (DMF), the presence of the methoxy group adjacent to the iodine atom is essential for achieving high regioselectivity during DMF addition. [] This selectivity arises from the electronic and steric influence of the methoxy group, directing the reaction to occur preferentially at a specific position.

Q3: How is 2-hydroxy-6-methoxybenzaldehyde used in natural product synthesis?

A3: 2-Hydroxy-6-methoxybenzaldehyde has proven valuable in the total synthesis of natural products. One example involves the synthesis of the proposed structure of (±)-nidemone, where this compound serves as a key starting material. [] Moreover, researchers employed a similar methodology with 2-hydroxy-6-methoxybenzaldehyde derivatives to synthesize gigasol, resulting in a structural reassignment of this biscoumarin natural product. [] These examples highlight the versatility of 2-hydroxy-6-methoxybenzaldehyde as a building block for complex molecule synthesis.

Q4: Has 2-hydroxy-6-methoxybenzaldehyde been isolated from natural sources, and what is known about its properties?

A4: While the provided research focuses on synthetic applications of 2-hydroxy-6-methoxybenzaldehyde, one study investigates its natural occurrence. Researchers identified (-)-auriculacacidin, a novel type of flavan-3,4-diol, as a major component in the acetone extract of Cassia auriculata bark. [] They characterized (-)-auriculacacidin through its crystalline derivatives and confirmed its structure by oxidation with potassium permanganate and periodic acid. Notably, the degradation of (-)-auriculacacidin by periodic acid yielded 2-hydroxy-6-methoxybenzaldehyde, suggesting its presence as a structural unit within the natural product. [] This finding highlights the potential of 2-hydroxy-6-methoxybenzaldehyde and its derivatives as bioactive compounds or precursors for drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。